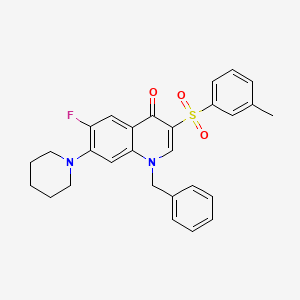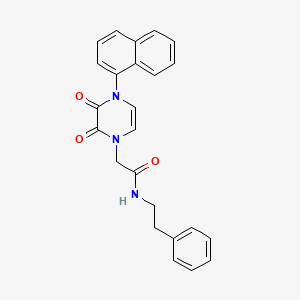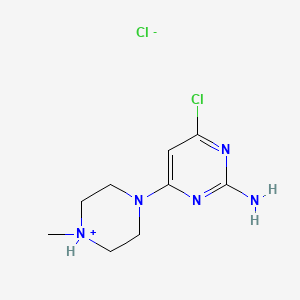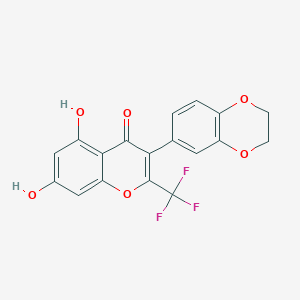
1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one, also known as BFPTQ, is a quinoline derivative that has shown significant potential in the field of medicinal chemistry. This compound has been extensively studied for its anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is not fully understood. However, studies have shown that it inhibits the activity of several proteins involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of the protein AKT, which is involved in cell survival and proliferation. Additionally, this compound has been shown to inhibit the activity of the protein NF-κB, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In vivo studies have shown that this compound inhibits the growth of breast tumors in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one has several advantages for lab experiments. It is easily synthesized in high yield and purity, making it suitable for large-scale production. Additionally, this compound has been extensively studied for its anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, this compound has some limitations for lab experiments. It has low solubility in water, making it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, making it difficult to optimize for specific applications.
Direcciones Futuras
There are several future directions for research on 1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one. One area of research is the optimization of the synthesis method for increased yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more targeted therapies. Finally, this compound could be evaluated for its potential in the treatment of other types of cancer and inflammatory diseases.
Métodos De Síntesis
1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one can be synthesized through a multi-step process involving the reaction of 6-fluoro-3-(m-tolylsulfonyl)quinolin-4(1H)-one with benzylamine and piperidine. The final product is obtained through purification via column chromatography. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one has shown significant potential in the field of medicinal chemistry. It has been extensively studied for its anti-cancer properties, particularly in the treatment of breast cancer. This compound has been shown to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-benzyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O3S/c1-20-9-8-12-22(15-20)35(33,34)27-19-31(18-21-10-4-2-5-11-21)25-17-26(30-13-6-3-7-14-30)24(29)16-23(25)28(27)32/h2,4-5,8-12,15-17,19H,3,6-7,13-14,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLFCVCNCAVDDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2790314.png)
![benzo[d][1,3]dioxol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2790316.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2790319.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2790320.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(o-tolyl)benzamide](/img/structure/B2790321.png)
![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-m-tolyl-acetamide](/img/structure/B2790322.png)


![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B2790328.png)
![4-(Cycloheptyliminomethyl)-6-[(4-methoxyphenyl)methyl]-3-methyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one](/img/structure/B2790329.png)
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-(p-tolyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2790331.png)